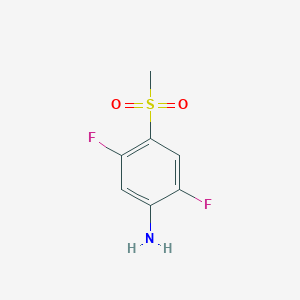

2,5-Difluoro-4-(methylsulfonyl)aniline

Description

Properties

IUPAC Name |

2,5-difluoro-4-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2S/c1-13(11,12)7-3-4(8)6(10)2-5(7)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHKCMZYVVBUFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C(=C1)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101266795 | |

| Record name | 2,5-Difluoro-4-(methylsulfonyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101266795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147557-75-2 | |

| Record name | 2,5-Difluoro-4-(methylsulfonyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1147557-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluoro-4-(methylsulfonyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101266795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Difluoro-4-(methylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed protocol for the synthesis of 2,5-Difluoro-4-(methylsulfonyl)aniline, a key intermediate in the development of various pharmaceutical compounds. As a Senior Application Scientist, this document is structured to deliver not just a series of steps, but a deep understanding of the chemical principles and practical considerations that ensure a successful and reproducible synthesis.

Strategic Overview and Rationale

The synthesis of this compound is most effectively approached via a two-step sequence starting from the commercially available 2,5-difluoronitrobenzene. This strategy leverages the principles of nucleophilic aromatic substitution (SNAr) followed by a standard reduction of a nitro group.

The core logic behind this synthetic design is as follows:

-

Activation by the Nitro Group: The strongly electron-withdrawing nitro group in 2,5-difluoronitrobenzene activates the aromatic ring towards nucleophilic attack. This directing effect makes the fluorine atom at the 4-position (para to the nitro group) highly susceptible to displacement.

-

Regioselectivity: The choice of 2,5-difluoronitrobenzene as the starting material ensures the correct placement of the fluoro and amino functionalities in the final product.

-

Robustness of the Reduction Step: The reduction of an aromatic nitro group to an aniline is a well-established and high-yielding transformation with multiple reliable methods available.

This synthetic pathway is depicted in the workflow diagram below:

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of the Intermediate: 2,5-Difluoro-4-(methylsulfonyl)nitrobenzene via Nucleophilic Aromatic Substitution

This step involves the displacement of the fluorine atom at the 4-position of 2,5-difluoronitrobenzene with a methylsulfinate group.

Reaction Scheme:

Caption: Nucleophilic aromatic substitution to form the key intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 2,5-Difluoronitrobenzene | 159.09 | 1.0 |

| Sodium methanesulfinate | 102.09 | 1.2 |

| Dimethyl sulfoxide (DMSO) | 78.13 | - |

Step-by-Step Protocol:

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-difluoronitrobenzene (1.0 eq) and anhydrous dimethyl sulfoxide (DMSO).

-

Stir the mixture at room temperature until the 2,5-difluoronitrobenzene has completely dissolved.

-

Add sodium methanesulfinate (1.2 eq) to the solution.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-water with vigorous stirring.

-

The product, 2,5-difluoro-4-(methylsulfonyl)nitrobenzene, will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Dry the product under vacuum to a constant weight.

Expert Insights:

-

Solvent Choice: DMSO is an excellent solvent for SNAr reactions due to its polar aprotic nature, which solvates the cation of the nucleophile, leaving the anion more reactive.

-

Temperature Control: Maintaining the temperature in the specified range is crucial. Higher temperatures may lead to side reactions, while lower temperatures will result in a sluggish reaction rate.

-

Work-up: The precipitation in ice-water is an effective method for isolating the product from the high-boiling DMSO solvent and any unreacted sodium methanesulfinate.

Synthesis of the Final Product: this compound via Nitro Group Reduction

This final step converts the nitro group of the intermediate to the desired aniline functionality. Catalytic hydrogenation is a clean and efficient method for this transformation.

Reaction Scheme:

Caption: Reduction of the nitro intermediate to the final aniline product.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| 2,5-Difluoro-4-(methylsulfonyl)nitrobenzene | 221.18 | 1.0 eq |

| Palladium on carbon (10% Pd/C) | - | 5-10 mol% |

| Ethanol or Methanol | - | - |

| Hydrogen gas (H₂) | 2.02 | Excess (balloon or Parr) |

Step-by-Step Protocol:

-

In a hydrogenation flask, dissolve 2,5-difluoro-4-(methylsulfonyl)nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Carefully add 10% palladium on carbon (5-10 mol%) to the solution.

-

Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas, either from a balloon or by using a Parr hydrogenator, and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with a small amount of the reaction solvent.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography if necessary.

Expert Insights:

-

Catalyst Handling: Palladium on carbon is pyrophoric and should be handled with care, preferably in a wet state or under an inert atmosphere.

-

Solvent Purity: The use of high-purity, dry solvents is recommended to ensure optimal catalyst activity.

-

Safety: Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating through the use of standard analytical techniques at each stage.

In-Process Controls:

| Step | Analytical Method | Expected Outcome |

| SNAr Reaction Monitoring | TLC, HPLC | Disappearance of the 2,5-difluoronitrobenzene spot and appearance of a new, more polar product spot. |

| Nitro Reduction Monitoring | TLC, HPLC | Disappearance of the intermediate spot and appearance of the final aniline product spot. |

| Final Product Characterization | ¹H NMR, ¹³C NMR, MS | Spectra consistent with the structure of this compound. |

References

-

General Principles of Nucleophilic Aromatic Substitution: Detailed information on the mechanism and applications of SNAr reactions can be found in advanced organic chemistry textbooks and review articles. A relevant starting point is the work on nucleophilic aromatic substitution of polyfluoroarenes.[1]

- Catalytic Hydrogenation: For a comprehensive overview of catalytic hydrogenation and the practical aspects of using palladium on carbon, refer to established resources in the field of c

-

Synthesis of Related Difluoroaniline Derivatives: Patents describing the synthesis of similar compounds, such as 2,4-difluoroaniline, can provide valuable insights into related reaction conditions and procedures.[2][3]

Sources

An In-Depth Technical Guide to the Synthesis of 2,5-Difluoro-4-(methylsulfonyl)aniline Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluoro-4-(methylsulfonyl)aniline is a critical building block in contemporary medicinal chemistry, featuring prominently in the synthesis of a variety of therapeutic agents. Its unique substitution pattern, characterized by two electron-withdrawing fluorine atoms and a potent sulfonyl group, imparts desirable pharmacokinetic and pharmacodynamic properties to the final drug molecules. This guide provides a comprehensive overview of the prevalent synthetic strategies for preparing this key intermediate, with a focus on the underlying chemical principles, detailed experimental protocols, and practical considerations for process optimization and scale-up.

Introduction: The Strategic Importance of Fluorinated Anilines in Drug Discovery

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and membrane permeability. The aniline moiety, a common pharmacophore, is often fluorinated to modulate its basicity and lipophilicity.[1] The presence of a methylsulfonyl group further enhances the molecule's polarity and potential for hydrogen bonding, making this compound a highly sought-after intermediate in the development of targeted therapies.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The most common strategies involve the late-stage introduction of the aniline functionality or the construction of the sulfone from a corresponding thioether.

Diagram of Synthetic Strategies

Caption: Key retrosynthetic disconnections for this compound.

Two primary and field-proven synthetic routes will be discussed in detail:

-

Route 1: The Acetamide Protection and Hydrolysis Strategy: This route involves the protection of an aniline precursor as an acetamide, followed by sulfonation and subsequent deprotection.

-

Route 2: The Thioether Oxidation Strategy: This approach commences with a difluoroaniline derivative, proceeds through the introduction of a methylthio group, and culminates in its oxidation to the desired sulfone.

Route 1: The Acetamide Protection and Hydrolysis Strategy

This robust and widely utilized method offers excellent control over regioselectivity and generally provides high yields. The acetamide group serves as a protecting group for the amine, preventing unwanted side reactions during the subsequent electrophilic substitution, and can be efficiently removed under acidic or basic conditions.

Overall Synthetic Workflow

Diagram of Route 1 Workflow

Caption: Step-wise synthesis via the acetamide protection strategy.

Detailed Experimental Protocols

Step 1: Acetylation of 2,5-Difluoroaniline

-

Principle: The nucleophilic amine of 2,5-difluoroaniline attacks the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of the corresponding acetamide. This protects the amine from participating in subsequent electrophilic aromatic substitution reactions.[2]

-

Procedure:

-

To a solution of 2,5-difluoroaniline (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane at 0 °C, add acetic anhydride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(2,5-difluorophenyl)acetamide.

-

Step 2: Chlorosulfonylation of N-(2,5-Difluorophenyl)acetamide

-

Principle: An electrophilic aromatic substitution reaction where chlorosulfonic acid introduces a sulfonyl chloride group onto the aromatic ring. The fluorine atoms and the acetamido group direct the substitution to the position para to the acetamido group.

-

Procedure:

-

Cool chlorosulfonic acid (5.0 eq) to 0 °C in a flask equipped with a dropping funnel and a gas outlet.

-

Add N-(2,5-difluorophenyl)acetamide (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 4-acetamido-2,5-difluorobenzene-1-sulfonyl chloride.

-

Step 3: Reduction of the Sulfonyl Chloride

-

Principle: The sulfonyl chloride is reduced to a methyl thioether. A variety of reducing agents can be employed for this transformation.

-

Procedure (using Sodium Sulfite and Methyl Iodide):

-

Suspend 4-acetamido-2,5-difluorobenzene-1-sulfonyl chloride (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., dichloromethane).

-

Add a solution of sodium sulfite (2.0 eq) in water and stir vigorously.

-

After the reduction of the sulfonyl chloride is complete (monitored by TLC), add methyl iodide (1.5 eq) and a phase transfer catalyst (e.g., tetrabutylammonium bromide).

-

Stir the reaction mixture at room temperature until the methylation is complete.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield N-(2,5-difluoro-4-(methylthio)phenyl)acetamide.

-

Step 4: Oxidation of the Thioether to the Sulfone

-

Principle: The thioether is oxidized to the corresponding sulfone using a suitable oxidizing agent. Common reagents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), or Oxone®.

-

Procedure (using Hydrogen Peroxide):

-

Dissolve N-(2,5-difluoro-4-(methylthio)phenyl)acetamide (1.0 eq) in acetic acid.

-

Add hydrogen peroxide (30% aqueous solution, 3.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into cold water.

-

Collect the precipitated product by filtration, wash with water, and dry to afford N-(2,5-difluoro-4-(methylsulfonyl)phenyl)acetamide.

-

Step 5: Hydrolysis of the Acetamide

-

Principle: The protecting acetamide group is removed by hydrolysis under acidic or basic conditions to yield the final aniline.[3]

-

Procedure (Acidic Hydrolysis):

-

Suspend N-(2,5-difluoro-4-(methylsulfonyl)phenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain this compound.

-

Route 2: The Thioether Oxidation Strategy

This alternative route is often more convergent and can be advantageous if the starting 2,5-difluoro-4-(methylthio)aniline is readily available.

Overall Synthetic Workflow

Diagram of Route 2 Workflow

Sources

Crystal structure of 2,5-Difluoro-4-(methylsulfonyl)aniline derivatives

An In-Depth Technical Guide to the Crystal Structure of 2,5-Difluoro-4-(methylsulfonyl)aniline Derivatives for Pharmaceutical Research

Authored by: A Senior Application Scientist

Foreword: From Molecule to Medicine – The Decisive Role of Solid-State Chemistry

In the landscape of modern drug discovery, the journey from a promising molecule to a viable therapeutic agent is governed by a profound understanding of its three-dimensional architecture. The this compound scaffold has emerged as a privileged structural motif in medicinal chemistry, serving as a critical intermediate for a range of targeted therapies, including kinase inhibitors.[1][2][3][4] However, the chemical structure alone does not tell the whole story. The manner in which these molecules arrange themselves in the solid state—their crystal structure—dictates fundamental physicochemical properties such as solubility, stability, and bioavailability. These properties are not merely academic; they are the bedrock upon which a drug's safety and efficacy are built.

This guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the crystal structure of this compound derivatives. We move beyond a simple recitation of data, offering instead a field-proven perspective on why specific experimental choices are made and how to interpret the resulting structural information. By elucidating the synthesis, crystallization, and detailed structural analysis of these compounds, we aim to empower researchers to harness the principles of crystal engineering for the rational design of next-generation pharmaceuticals.

The Strategic Synthesis of the Core Scaffold

The synthesis of this compound and its derivatives is a foundational step, requiring precision to ensure high purity, which is a prerequisite for successful crystallization. A common and effective synthetic strategy involves the introduction of the sulfonyl group onto a difluorinated aromatic precursor.

Generalized Synthetic Protocol

A plausible route begins with a readily available starting material like 2,5-difluoroaniline, which can be synthesized via the reduction of 2,5-difluoronitrobenzene.[5] The subsequent introduction of the methylsulfonyl group is a key transformation. While specific patented methods may vary, a general approach often involves sulfinylation followed by oxidation.

Step-by-Step Synthesis Example: 2-Fluoro-4-(methylsulfonyl)aniline

-

Step 1: Sulfinylation of 2-Fluoro-4-iodoaniline. To a solution of 2-fluoro-4-iodoaniline in a suitable solvent such as DMSO, copper(II)-benzene trifluoromethanesulfonate complex, sodium methanesulfinic acid, and N,N'-dimethylethylenediamine are added. The mixture is heated (e.g., to 120°C) and stirred overnight.[6]

-

Causality: The copper catalyst facilitates the coupling reaction between the iodoaniline and the methanesulfinate salt. N,N'-dimethylethylenediamine acts as a ligand to stabilize the copper catalyst and improve reaction efficiency.

-

Step 2: Work-up and Isolation. After cooling, the reaction mixture is diluted with water and extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over a desiccant (e.g., MgSO₄), and concentrated under reduced pressure.[6]

-

Step 3: Oxidation (if necessary). If the product is the sulfinyl intermediate, a subsequent oxidation step using an agent like hydrogen peroxide or m-CPBA would be required to form the final methylsulfonyl product.

-

Step 4: Purification. The crude product is purified, typically by recrystallization or column chromatography, to achieve the high purity (>99%) necessary for growing diffraction-quality single crystals.

The Art and Science of Single-Crystal Growth

Obtaining high-quality single crystals is frequently the most significant bottleneck in determining a molecule's crystal structure.[7][8][9] The goal is to encourage molecules to slowly transition from a disordered solution phase to a highly ordered, repeating three-dimensional lattice. For small organic molecules like aniline derivatives, several classical methods are effective.[8][9][10]

Key Crystallization Techniques

| Technique | Description | Best For |

| Slow Evaporation | The compound is dissolved in a suitable solvent to near saturation. The vial is covered with a perforated seal (e.g., Parafilm with pinholes) to allow the solvent to evaporate slowly over days or weeks. | The simplest and most common method. Works well when moderate quantities of material are available. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Excellent for milligram-scale quantities and for screening multiple solvent/anti-solvent systems.[10][11] |

| Solvent Layering | A solution of the compound is carefully layered with a miscible anti-solvent. Crystallization occurs slowly at the interface between the two solvents as they diffuse into one another. | Useful for compounds that are sensitive to temperature or air, as the system is sealed.[10] |

Experimental Protocol: Crystallization by Slow Evaporation

-

Solvent Selection: Choose a solvent or solvent system where the this compound derivative exhibits moderate solubility. Solvents like ethanol, methanol, acetone, or ethyl acetate are common starting points. The ideal solvent allows for the formation of a saturated solution at room temperature or slightly elevated temperatures.

-

Preparation of Solution: Dissolve 5-10 mg of the highly purified compound in the minimum amount of the chosen solvent in a small, clean glass vial. Gentle warming may be used to facilitate dissolution.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Evaporation Control: Cover the vial with Parafilm and puncture it with a few small holes using a needle. The number and size of the holes control the rate of evaporation—a slower rate is generally better.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate over several days to weeks.

-

Crystal Harvesting: Once well-formed, block-like crystals appear, carefully remove a suitable crystal using a mounted loop for X-ray diffraction analysis.

Elucidating the Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.[12][13] The technique relies on the principle that a crystal lattice diffracts an incident X-ray beam into a unique pattern of reflections. The angles and intensities of these reflections are directly related to the electron density distribution within the crystal's unit cell.[12][13]

The SCXRD Experimental Workflow

The process of determining a crystal structure is a systematic, multi-step workflow. Each step is critical for obtaining a high-resolution, accurate model of the molecular and supramolecular structure.

Caption: General experimental workflow for single-crystal X-ray diffraction of aniline derivatives.[12]

Key Experimental Parameters

-

X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) radiation sources are typically used.[12]

-

Temperature: Data is commonly collected at low temperatures (around 100 K) using a nitrogen gas stream. This minimizes thermal vibrations of the atoms, leading to a more precise measurement of their positions and sharper diffraction spots.[12]

-

Data Collection Strategy: The crystal is rotated in the X-ray beam to collect a complete dataset of reflections from all possible orientations.[13]

Analysis of the Crystal Structure: Decoding Intermolecular Forces

The refined crystal structure provides a wealth of information. Beyond confirming the molecular connectivity, it reveals the subtle non-covalent interactions that dictate the crystal packing. For this compound derivatives, these interactions are primarily driven by the amine (-NH₂), sulfonyl (-SO₂CH₃), and fluoro (-F) groups.

Dominant Intermolecular Interactions

The supramolecular structure of these crystals is a delicate balance of various weak interactions.[14][15]

-

Hydrogen Bonds: The amine group acts as a hydrogen bond donor, while the sulfonyl oxygens are strong acceptors. This results in robust N-H···O hydrogen bonds, which often form primary structural motifs like chains or dimers.[14]

-

Weak Hydrogen Bonds: C-H donors (from the aromatic ring or the methyl group) can interact with both sulfonyl oxygen and fluorine acceptors, forming C-H···O and C-H···F bonds. While weaker, these interactions are numerous and play a crucial role in stabilizing the three-dimensional packing.[16]

-

Halogen Interactions: The fluorine substituents can participate in various weak interactions, including the aforementioned C-H···F bonds and potentially F···F or F···π contacts.

-

π-π Stacking: The electron-deficient nature of the fluorinated aromatic ring may allow for offset π-π stacking interactions between adjacent molecules, further contributing to lattice stability.

Caption: Schematic of N-H···O hydrogen bonds forming a supramolecular chain.

Crystallographic Data Summary

The results of an SCXRD study are summarized in a Crystallographic Information File (CIF) and are often presented in tables for clear comparison.

| Parameter | Representative Derivative 1 |

| Chemical Formula | C₇H₇F₂NO₂S |

| Formula Weight | 207.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.513(2) |

| b (Å) | 10.245(3) |

| c (Å) | 11.567(4) |

| β (°) | 98.54(1) |

| Volume (ų) | 880.1(5) |

| Z | 4 |

| R₁ (I > 2σ(I)) | 0.045 |

| wR₂ (all data) | 0.118 |

(Note: Data is hypothetical and for illustrative purposes.)

The Critical Impact of Polymorphism in Drug Development

It is crucial for drug developers to recognize that a single chemical compound can often crystallize into multiple different solid forms, a phenomenon known as polymorphism.[17][18][19] Each polymorph, while chemically identical, possesses a unique crystal lattice and, consequently, distinct physical properties.

Why Polymorphism Matters

-

Solubility & Bioavailability: Different polymorphs can have significantly different solubilities. A less soluble form may lead to poor absorption in the body and reduced drug efficacy. The case of the HIV drug Ritonavir (Norvir) famously highlighted this, where the appearance of a more stable, less soluble polymorph led to a market withdrawal.[17][20]

-

Stability: One polymorph is typically the most thermodynamically stable under a given set of conditions, while others are metastable.[20] Metastable forms can convert to the stable form over time, especially when subjected to heat, pressure, or humidity during manufacturing or storage. This conversion can alter the drug product's performance.

-

Manufacturing: Properties like crystal shape (habit), flowability, and compressibility are polymorph-dependent and can impact manufacturing processes like tableting.[17]

A thorough polymorph screen, which involves crystallizing the compound under a wide variety of conditions (different solvents, temperatures, cooling rates), is an essential part of early-stage drug development to identify and characterize all accessible forms.[17][21]

Conclusion: A Foundation for Rational Drug Design

The detailed analysis of the crystal structure of this compound derivatives provides invaluable insights that transcend simple structural confirmation. It lays the groundwork for understanding and controlling the solid-state properties that are critical for successful pharmaceutical development. By comprehending the key intermolecular interactions, researchers can anticipate how modifications to the molecular structure will influence crystal packing. This knowledge enables the rational design of new derivatives with improved properties and provides the necessary control over polymorphism to ensure the consistent, safe, and effective delivery of a therapeutic agent. The crystal is not merely a static endpoint; it is a dynamic blueprint for innovation.

References

- Unraveling the Molecular Architecture of Aniline Derivatives: A Guide to Single-Crystal X-ray Diffraction. (n.d.). Benchchem.

- Polymorphism in Drugs: Why Crystal Forms Matter. (2025). PharmaCores.

- Polymorphism. (n.d.). All About Drugs.

- Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (n.d.).

- Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing).

- Special Issue: Polymorphism in Pharmaceutical Compounds. (n.d.). MDPI.

- POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. (n.d.). Jagiellońskie Centrum Innowacji.

- Crystallization of small molecules. (n.d.).

- Chemical crystallisation. (n.d.). SPT Labtech.

- Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC.

- Advanced crystallisation methods for small organic molecules. (2023). ePrints Soton - University of Southampton.

- X-ray powder diffraction studies of aniline derivatives. (2012). Cambridge Core.

- Structural Chemistry of Anilines. (2025). ResearchGate.

- Synthesis And Single Crystal X-Ray Structure Of 2-(1,3,4-Oxadiazol- 2-yl)Aniline. (2025).

- Synthesis of 2,5-difluoroaniline. (n.d.). PrepChem.com.

- Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (n.d.).

- Weak interactions in crystals: old concepts, new developments. (n.d.). PMC - NIH.

- Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (2019).

- X-ray crystallography. (n.d.). Wikipedia.

- In situ co-crystallization of cresols with aniline and fluoroanilines: subtle interplay of strong and weak hydrogen bonds. (2025). ResearchGate.

- This compound. (n.d.). Chemical Technology Co.,LTD(expird).

- Intermolecular Interactions in Crystals. (n.d.). ResearchGate.

- 1147557-75-2|this compound. (n.d.). BLDpharm.

- This compound 1147557-75-2 wiki. (n.d.). Guidechem.

- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (n.d.). MDPI.

- 4-cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline (ELND007): metabolically stable γ-secretase Inhibitors that selectively inhibit the production of amyloid-β over Notch. (2013). PubMed.

- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (n.d.). MDPI.

- 2-Fluoro-4-(methylsulfonyl)aniline | 832755-13-2. (2025). ChemicalBook.

- 2,5-Difluoro-4-(2-methoxyethoxy)aniline. (n.d.). Benchchem.

- Discovery of Bis-imidazolecarboxamide Derivatives as Novel, Potent, and Selective TNIK Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis. (2024). PubMed.

- 4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2 H -pyrazolo[4,3- c ]quinoline (ELND007): Metabolically Stable γ-Secretase Inhibitors that Selectively Inhibit the Production of Amyloid-β over Notch. (2025). ResearchGate.

Sources

- 1. This compound, CasNo.1147557-75-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 2. 1147557-75-2|this compound|BLD Pharm [bldpharm.com]

- 3. Discovery of (R)-4-cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline (ELND006) and (R)-4-cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline (ELND007): metabolically stable γ-secretase Inhibitors that selectively inhibit the production of amyloid-β over Notch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Bis-imidazolecarboxamide Derivatives as Novel, Potent, and Selective TNIK Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. 2-Fluoro-4-(methylsulfonyl)aniline | 832755-13-2 [chemicalbook.com]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. sptlabtech.com [sptlabtech.com]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. Weak interactions in crystals: old concepts, new developments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 18. Polymorphism – All About Drugs [allfordrugs.com]

- 19. mdpi.com [mdpi.com]

- 20. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 21. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

Solubility of 2,5-Difluoro-4-(methylsulfonyl)aniline in organic solvents

An In-Depth Technical Guide to the Solubility of 2,5-Difluoro-4-(methylsulfonyl)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in organic solvents is paramount for process optimization, formulation development, and ensuring product quality and yield. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. We will delve into the thermodynamic principles of dissolution, explore robust experimental methodologies, and introduce predictive models to streamline solvent selection. This document is intended to be a practical resource for scientists and researchers in the pharmaceutical industry.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates, such as this compound, is a critical physicochemical property that influences every stage of drug development.[1][2] From synthesis and purification to formulation and bioavailability, solubility data informs crucial decisions. For a key intermediate like this compound, which has the CAS Number 1147557-75-2, understanding its behavior in various organic solvents is essential for:

-

Reaction Kinetics and Yield: Ensuring the compound remains in solution during synthesis is vital for reaction efficiency.

-

Crystallization and Purification: Controlled precipitation from a solvent system is a cornerstone of purification, directly impacting purity and crystal morphology.

-

Formulation Design: For liquid dosage forms, the solubility dictates the maximum achievable concentration. In solid dosage forms, dissolution rates are a function of solubility.[3]

-

Analytical Method Development: Proper solvent selection is crucial for techniques like High-Performance Liquid Chromatography (HPLC) and spectroscopic analysis.

Aniline-based compounds, in particular, are prevalent in pharmaceuticals, and understanding their physical properties is a key aspect of mitigating potential risks and optimizing their application.[4]

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution of a solid, such as this compound, in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG).[5] For dissolution to occur spontaneously, ΔG must be negative. The Gibbs free energy equation, ΔG = ΔH - TΔS, elegantly captures the interplay between enthalpy and entropy that dictates solubility.[6][7]

-

Enthalpy of Solution (ΔH_sol): This term represents the net energy change associated with the dissolution process. It can be conceptually broken down into three steps:

-

Lattice Energy (ΔH_lattice): The energy required to break the intermolecular forces holding the solid crystal together (endothermic).

-

Solvation Energy (ΔH_solvation): The energy released when the solute molecules interact with the solvent molecules (exothermic).

-

Cavitation Energy: The energy required to create a cavity in the solvent for the solute molecule.

The overall enthalpy of solution is the sum of these energy changes. Whether the dissolution is endothermic (absorbs heat) or exothermic (releases heat) depends on the balance between the energy required to break solute-solute and solvent-solvent interactions and the energy released from forming solute-solvent interactions.[3]

-

-

Entropy of Solution (ΔS_sol): This term reflects the change in disorder of the system. Typically, when a highly ordered solid crystal dissolves into a liquid, the entropy increases as the molecules become more dispersed.[6][7] This positive entropy change is a driving force for dissolution.

The interplay between these factors is crucial. A highly endothermic dissolution (large positive ΔH_sol) can still occur if the increase in entropy (ΔS_sol) is significant enough, especially at higher temperatures.[6]

Predicting Solubility: The "Like Dissolves Like" Principle and Hansen Solubility Parameters

The adage "like dissolves like" provides a useful qualitative guideline for predicting solubility. This principle is more formally quantified by concepts such as Hansen Solubility Parameters (HSP) .[8][9][10] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δd (Dispersion forces): Energy from van der Waals forces.

-

δp (Polar forces): Energy from dipolar intermolecular forces.

-

δh (Hydrogen bonding forces): Energy from hydrogen bonds.

Every solvent and solute, including this compound, can be assigned a set of three HSP values (δd, δp, δh). The closer the HSP values of the solute and solvent, the more likely they are to be miscible.[8][9] This provides a powerful predictive tool for screening potential solvents before extensive experimental work is undertaken.[11]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method .[12][13] This method is designed to ensure that the solvent is fully saturated with the solute and that a true equilibrium has been reached.

Protocol: Shake-Flask Method for this compound

This protocol outlines a robust procedure for measuring the thermodynamic solubility of this compound in a range of organic solvents.

Materials and Equipment:

-

This compound (purity ≥99%)[14]

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dichloromethane) of high purity

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that saturation has been achieved.[12]

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a sufficient period to reach equilibrium. A common practice is to agitate for 24 to 48 hours.[1][15] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of this compound.[2]

Visualization of the Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Analytical Quantification Techniques

The choice of analytical technique is critical for accurate solubility determination.

UV-Vis Spectrophotometry

This technique is often used for its simplicity and speed. It relies on the principle that the absorbance of a solution is directly proportional to the concentration of the analyte (Beer-Lambert Law).

Protocol for UV-Vis Quantification:

-

Determine λ_max: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λ_max).

-

Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λ_max.

-

Plot Calibration Curve: Plot absorbance versus concentration. The resulting graph should be linear, and the equation of the line (y = mx + c) will be used to calculate the concentration of the unknown samples.

-

Analyze Samples: Measure the absorbance of the diluted, filtered samples from the shake-flask experiment and use the calibration curve to determine their concentration.[16]

High-Performance Liquid Chromatography (HPLC)

HPLC is a more selective and often more sensitive technique, particularly useful for complex mixtures or when the solute has low UV absorbance.[17]

Protocol for HPLC Quantification:

-

Method Development: Develop an HPLC method capable of separating this compound from any potential impurities or degradation products. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Prepare Calibration Curve: Prepare and run a series of standard solutions of known concentrations to establish a calibration curve by plotting peak area versus concentration.

-

Analyze Samples: Inject the diluted, filtered samples from the shake-flask experiment and determine the peak area corresponding to this compound.

-

Calculate Concentration: Use the calibration curve to calculate the concentration of the analyte in the samples.

Data Presentation and Interpretation

Solubility data should be presented in a clear and concise manner to facilitate comparison between different solvents and conditions.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | [Insert Data] | [Insert Data] |

| Ethanol | [Insert Data] | [Insert Data] |

| Acetone | [Insert Data] | [Insert Data] |

| Ethyl Acetate | [Insert Data] | [InsertData] |

| Toluene | [Insert Data] | [Insert Data] |

| Dichloromethane | [Insert Data] | [Insert Data] |

Interpreting the Results:

The solubility data will reveal which solvents are most effective at dissolving this compound. This information can be correlated with solvent properties such as polarity and hydrogen bonding capacity to gain a deeper understanding of the dissolution mechanism. For instance, high solubility in polar protic solvents like methanol and ethanol would suggest that hydrogen bonding plays a significant role in the solvation process.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a strong theoretical understanding of the thermodynamics of dissolution with rigorous experimental techniques like the shake-flask method, researchers can generate high-quality, reliable solubility data. This data is invaluable for optimizing synthetic processes, designing robust formulations, and accelerating the overall drug development timeline.

Future work could involve expanding the range of solvents and temperatures studied, as well as employing computational models like COSMO-RS to predict solubility in a wider array of solvent systems, further enhancing the efficiency of solvent screening.[18][19]

References

- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.

-

Hansen Solubility Parameters (HSP). Adscientis. [Link]

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

-

Hansen Solubility Parameters. [Link]

-

West, A. et al. Using Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services. [Link]

- Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2004). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of Pharmaceutical Sciences, 93(4), 1037-1046.

- Alves, C. P., et al. (2015).

- Ferreira, O., & Pinho, S. P. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research, 61(29), 10566–10576.

-

Dissolution of solids Definition. Fiveable. [Link]

-

Free energy of dissolution. Khan Academy. [Link]

- Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.

- Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021). [Video]. YouTube.

- Pan, L., et al. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 978–984.

-

Biochemistry, Dissolution and Solubility. (2023). StatPearls. [Link]

-

Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scientific Research Publishing. [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. ResearchGate. [Link]

-

Thermodynamics of Solutions. Chemistry LibreTexts. [Link]

-

Predicted vs. experimental solubility for all 11 APIs in water,... ResearchGate. [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

- Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 658, 124233.

-

Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed. [Link]

-

This compound. Chemical Technology Co.,LTD. [Link]

-

Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. ResearchGate. [Link]

-

This compound [1147557-75-2]. Chemsigma. [Link]

- Grygorenko, O. O., et al. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(23), 8205.

- Method of preparing 2,4-difluoroaniline.

- Kalgutkar, A. S., & Dalvie, D. K. (2015). Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs. Expert Opinion on Drug Metabolism & Toxicology, 11(3), 379–394.

-

Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. improvedpharma.com [improvedpharma.com]

- 3. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Khan Academy [khanacademy.org]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Solubility parameters (HSP) [adscientis.com]

- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 11. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. tandfonline.com [tandfonline.com]

- 14. This compound, CasNo.1147557-75-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 15. enamine.net [enamine.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Physical and chemical properties of 2,5-Difluoro-4-(methylsulfonyl)aniline

An In-Depth Technical Guide to 2,5-Difluoro-4-(methylsulfonyl)aniline

Introduction: A Key Building Block in Modern Drug Discovery

This compound, identified by its CAS Number 1147557-75-2, is a highly functionalized aromatic compound that has emerged as a significant intermediate in the synthesis of complex pharmaceutical agents.[1] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms, a potent methylsulfonyl group, and a synthetically versatile aniline moiety, makes it a valuable scaffold in medicinal chemistry. The strategic placement of fluorine can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity, a common strategy in modern drug design.[2] This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical and Molecular Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The data for this compound are summarized below. It is crucial to note that while some properties like molecular weight are calculated, others such as boiling point and pKa are predicted values derived from computational models, highlighting the need for experimental verification in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1147557-75-2 | [1][3][4][5][6] |

| Molecular Formula | C₇H₇F₂NO₂S | [4][5] |

| Molecular Weight | 207.20 g/mol | [4] |

| Appearance | Solid (powder/crystal) | [7] |

| Boiling Point | 373.3 ± 42.0 °C (Predicted) | [6] |

| Density | 1.460 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | -1.06 ± 0.10 (Predicted) | [6] |

| Purity | ≥99% (Typical commercial grade) | [1] |

The Spectroscopic Fingerprint: Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical entity. The expected spectral characteristics of this compound are detailed below, providing a baseline for experimental verification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR : The proton NMR spectrum is expected to show three distinct regions. The methyl protons (-SO₂CH₃) would appear as a sharp singlet, typically in the δ 3.0-3.3 ppm range. The amine protons (-NH₂) would present as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration. The aromatic region would feature two signals for the two non-equivalent aromatic protons, which would appear as complex multiplets due to proton-proton and proton-fluorine coupling.

-

¹⁹F-NMR : Two distinct signals are anticipated for the two magnetically non-equivalent fluorine atoms attached to the aromatic ring. These signals will likely exhibit coupling to each other and to the adjacent aromatic protons.

-

¹³C-NMR : The spectrum should display seven unique carbon signals, corresponding to the seven carbon atoms in the molecule, reflecting its asymmetric substitution pattern.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides a clear fingerprint of the functional groups present. Key vibrational bands include:

-

N-H Stretching : Two characteristic sharp bands in the 3300-3500 cm⁻¹ region, typical for a primary amine.

-

S=O Stretching : Two strong absorption bands, corresponding to the symmetric and asymmetric stretching of the sulfonyl group, are expected around 1150 cm⁻¹ and 1330 cm⁻¹, respectively.[8]

-

C-F Stretching : Strong bands in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C Stretching : Multiple bands in the 1450-1600 cm⁻¹ range.

-

-

Mass Spectrometry (MS) : In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (approx. 207.2). High-resolution mass spectrometry (HRMS) would allow for the confirmation of the elemental composition.[8] Common fragmentation patterns would likely involve the loss of the methyl group (M-15) or the entire methylsulfonyl radical (M-79).

Chemical Reactivity and Electronic Profile

The chemical behavior of this compound is dominated by the powerful electron-withdrawing nature of its substituents. This has profound implications for the reactivity of both the aniline nitrogen and the aromatic ring.

-

Basicity of the Amino Group : The aniline moiety is typically basic. However, in this molecule, the combined inductive and resonance effects of the two fluorine atoms and the methylsulfonyl group significantly withdraw electron density from the nitrogen atom. This severely diminishes its ability to donate its lone pair of electrons, rendering the compound a very weak base. The predicted pKa of -1.06 quantitatively supports this assertion, indicating it is substantially less basic than aniline (pKa ≈ 4.6).[6]

-

Aromatic Ring Reactivity : The aromatic ring is heavily deactivated towards electrophilic aromatic substitution. The substituents make the ring electron-poor, thus repelling incoming electrophiles. Any substitution reactions would require harsh conditions and would be directed by the existing groups.

-

Synthetic Utility : Despite its reduced reactivity, the primary amine remains the most versatile functional group for synthetic transformations. It can undergo diazotization to form a diazonium salt, a gateway to numerous other functionalities. Furthermore, it can be acylated or alkylated, providing a critical handle for constructing larger, more complex molecules, which is its primary application in drug development.[9][10]

Caption: Electronic influence of substituents on the aromatic ring.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

To ensure the quality and consistency required for pharmaceutical applications, a robust analytical method for purity assessment is essential. This protocol describes a self-validating HPLC method for determining the purity of this compound.

1. Principle This method separates the target compound from potential impurities based on their differential partitioning between a stationary phase (C18 column) and a mobile phase. The purity is determined by comparing the area of the main peak to the total area of all detected peaks.

2. Instrumentation and Materials

-

HPLC system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade) with 0.1% Formic Acid.

-

Reference standard of this compound (≥99.5% purity).

-

Analytical balance, volumetric flasks, and pipettes.

3. Preparation of Solutions

-

Mobile Phase A : 0.1% Formic Acid in Water.

-

Mobile Phase B : Acetonitrile.

-

Diluent : 50:50 mixture of Acetonitrile and Water.

-

Standard Solution (0.1 mg/mL) : Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Sample Solution (0.1 mg/mL) : Prepare in the same manner as the Standard Solution using the sample to be tested.

4. Chromatographic Conditions

-

Flow Rate : 1.0 mL/min.

-

Injection Volume : 10 µL.

-

Column Temperature : 30 °C.

-

Detection Wavelength : 254 nm.

-

Gradient Program :

-

0-2 min: 30% B

-

2-15 min: 30% to 90% B

-

15-18 min: 90% B

-

18-18.1 min: 90% to 30% B

-

18.1-25 min: 30% B (re-equilibration)

-

5. System Suitability and Analysis

-

Inject the diluent (blank) to ensure no interfering peaks.

-

Make five replicate injections of the Standard Solution. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

-

Inject the Sample Solution in duplicate.

6. Data Analysis Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount.

-

Hazard Statements : May be harmful if swallowed (H302) and cause skin irritation (H315).[6]

-

Personal Protective Equipment (PPE) : Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage : Store in a tightly sealed container in a cool, dry, and dark place to maintain stability.[1][11]

Conclusion

This compound is a specialized chemical intermediate whose value lies in the precise arrangement of its functional groups. Its physical and chemical properties are dictated by a confluence of strong electron-withdrawing effects, which, while deactivating the molecule in some respects, creates a unique and synthetically useful building block. A thorough understanding of its spectroscopic signature, reactivity profile, and proper analytical assessment is critical for its successful application in the rigorous and demanding field of pharmaceutical development.

References

- This compound - Chemical Technology Co.,LTD(expird). (n.d.).

- This compound 1147557-75-2 wiki - Guidechem. (n.d.).

- 1147557-75-2|this compound - BLDpharm. (n.d.).

- This compound [1147557-75-2] | Chemsigma. (n.d.).

- This compound | 1147557-75-2 - ChemicalBook. (n.d.).

- Supporting Information. (n.d.).

-

Meanwell, N. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 111826. [Link]

-

Al-Saeed, F. A., et al. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1984-1996. [Link]

-

Al-Saeed, F. A., et al. (2012). Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore. PubMed. [Link]

- 2-Fluoro-4-(methylsulfonyl)aniline - BLDpharm. (n.d.).

Sources

- 1. This compound, CasNo.1147557-75-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 1147557-75-2|this compound|BLD Pharm [bldpharm.com]

- 5. Chemsigma International Co., Ltd. [chemsigma.com]

- 6. This compound | 1147557-75-2 [amp.chemicalbook.com]

- 7. 4-(Methylsulfonyl)aniline | 5470-49-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 832755-13-2|2-Fluoro-4-(methylsulfonyl)aniline|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 2,5-Difluoro-4-(methylsulfonyl)aniline: A Key Building Block for Modern Kinase Inhibitors

Introduction: The Strategic Value of a Fluorinated Sulfonyl Aniline

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, the strategic incorporation of fluorine and sulfonyl groups into molecular scaffolds is a cornerstone of rational drug design. 2,5-Difluoro-4-(methylsulfonyl)aniline (CAS No. 1147557-75-2) emerges as a pivotal building block, embodying the precise combination of functionalities sought after by medicinal chemists. Its unique electronic and conformational properties make it an invaluable intermediate for the synthesis of targeted therapeutics, most notably kinase inhibitors.[1][2]

This technical guide provides an in-depth analysis of this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, propose a robust synthetic pathway grounded in established chemical principles, explore its application in the synthesis of complex pharmaceutical agents, and outline essential safety and handling protocols.

Physicochemical and Structural Characteristics

The confluence of two electron-withdrawing fluorine atoms, a strongly electron-withdrawing methylsulfonyl group, and an electron-donating amine group on a benzene ring creates a molecule with unique properties. The fluorine atoms can modulate the pKa of the aniline nitrogen, influence metabolic stability, and engage in favorable protein-ligand interactions. The methylsulfonyl moiety often serves as a hydrogen bond acceptor and enhances solubility and metabolic stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1147557-75-2 | [3] |

| Molecular Formula | C₇H₇F₂NO₂S | [3] |

| Molecular Weight | 207.20 g/mol | [3] |

| Appearance | White to off-white solid (Expected) | Generic |

| Boiling Point | 373.3 ± 42.0 °C (Predicted) | [3] |

| Density | 1.460 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | -1.06 ± 0.10 (Predicted) | [3] |

Proposed Synthesis Pathway: A Multi-Step Approach

This proposed multi-step synthesis is designed for robustness and scalability, employing common laboratory reagents and transformations.

Logical Flow of the Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2,5-Difluoro-4-(methylthio)nitrobenzene

-

Rationale: This step involves a nucleophilic aromatic substitution (SNAᵣ) reaction. The highly activated nitro-difluorobenzene system allows for the displacement of a fluoride by a sulfur nucleophile. Subsequent methylation of the resulting thiophenol is a standard procedure.

-

Procedure:

-

To a solution of 1,4-difluoro-2-nitrobenzene in dimethylformamide (DMF), add sodium hydrosulfide (NaSH) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture again to 0 °C and add potassium carbonate (K₂CO₃) followed by the dropwise addition of methyl iodide (CH₃I).

-

Stir at room temperature for 2-4 hours.

-

Perform an aqueous workup by pouring the reaction mixture into water and extracting with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Step 2: Oxidation to 2,5-Difluoro-4-(methylsulfonyl)nitrobenzene

-

Rationale: The thioether is oxidized to the corresponding sulfone. This transformation significantly increases the electron-withdrawing nature of the substituent and is a key step in forming the final sulfonyl group. Meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® are common and effective reagents for this purpose.

-

Procedure:

-

Dissolve the 2,5-difluoro-4-(methylthio)nitrobenzene from the previous step in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C and add m-CPBA (approx. 2.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the nitro-sulfone product.

-

Step 3: Reduction to this compound

-

Rationale: The final step is the reduction of the aromatic nitro group to an aniline. Catalytic hydrogenation is a clean and efficient method for this transformation.[4][5][6][7] An alternative, particularly for larger scale synthesis, is the use of a metal in acidic medium, such as iron in hydrochloric acid.

-

Procedure (Catalytic Hydrogenation):

-

Dissolve the 2,5-difluoro-4-(methylsulfonyl)nitrobenzene in ethanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

-

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The unique substitution pattern of this compound makes it a highly desirable fragment for the synthesis of kinase inhibitors. Many potent and selective kinase inhibitors feature a substituted aniline core that binds within the ATP-binding pocket of the target kinase.

While a specific drug synthesized directly from this intermediate is not publicly disclosed, its structure is highly analogous to key intermediates used in the synthesis of MEK inhibitors like Trametinib and other kinase inhibitors.[2] The aniline nitrogen serves as a crucial hydrogen bond donor, while the fluorinated and sulfonylated phenyl ring occupies a hydrophobic pocket and provides additional interactions.

Illustrative Role in Kinase Inhibitor Synthesis

Caption: General role of the aniline derivative in forming a kinase inhibitor.

Expected Analytical Characterization

A full analytical characterization is essential to confirm the identity and purity of the synthesized compound. Based on its structure, the following spectral data can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine protons (which may be broad), and a sharp singlet for the methyl group of the sulfone. The aromatic signals will exhibit coupling to each other and to the fluorine atoms (H-F coupling).

-

¹³C NMR: The carbon NMR will show seven distinct signals. The carbons attached to fluorine will appear as doublets due to C-F coupling.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 207.20.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care. While specific toxicity data is limited, related compounds and general hazard classifications suggest the following precautions:

-

Hazard Statements: Based on similar compounds, it is likely harmful if swallowed, and may cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound stands out as a high-value intermediate for the synthesis of complex, biologically active molecules. Its carefully orchestrated array of functional groups provides medicinal chemists with a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The proposed synthetic pathway offers a logical and efficient route to access this compound, paving the way for its broader application in the discovery and development of next-generation therapeutics, particularly in the ever-expanding field of kinase inhibitors.

References

-

Chemical Technology Co.,LTD. "this compound". Available at: [Link]

- Google Patents. "US4294988A - Method of preparing 2,4-difluoroaniline".

- Google Patents. "EP0001825B1 - Method of preparing 2,4-difluoroaniline".

- Google Patents. "EP0001825A1 - Method of preparing 2,4-difluoroaniline".

-

European Patent Office. "EP 0001825 B1 - Method of preparing 2,4-difluoroaniline". Available at: [Link]

- Google Patents. "US4758579A - Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors".

-

PubMed. "2-aminothiazole as a novel kinase inhibitor template..." Available at: [Link]

Sources

- 1. This compound, CasNo.1147557-75-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 1147557-75-2 [amp.chemicalbook.com]

- 4. US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 5. EP0001825B1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 6. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Strategic Role of Fluorine in the Bioactivity of 2,5-Difluoro-4-(methylsulfonyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of fluorine in the bioactivity of 2,5-Difluoro-4-(methylsulfonyl)aniline, a key pharmaceutical intermediate. By examining the interplay between its structural components—two fluorine atoms and a methylsulfonyl group—we elucidate the physicochemical and pharmacological significance of this molecule in modern drug discovery, with a particular focus on its application as a scaffold for novel antitubercular agents. This guide synthesizes theoretical principles with practical methodologies, offering a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction: The Emergence of Fluorine in Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved cell permeability. This guide focuses on this compound, a molecule that exemplifies the strategic use of fluorine to create a valuable building block for the synthesis of advanced therapeutic agents.

Molecular Architecture and its Implications

The bioactivity of this compound is not attributable to a single feature, but rather to the synergistic interplay of its constituent parts: the difluorinated benzene ring and the methylsulfonyl group.

The Influence of the 2,5-Difluoro Substitution Pattern

The presence and position of the two fluorine atoms on the aniline ring are critical. This specific substitution pattern imparts several key characteristics:

-

Modulation of Basicity: The strong electron-withdrawing nature of the fluorine atoms significantly reduces the basicity (pKa) of the aniline nitrogen. This is a crucial factor in drug design, as lower basicity can decrease unwanted interactions with off-target biological molecules and improve oral bioavailability by reducing ionization in the gastrointestinal tract.

-

Enhanced Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, as measured by its partition coefficient (LogP). This can enhance the ability of the molecule and its derivatives to cross cellular membranes and reach their intended biological targets.

-

Metabolic Blocking: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. By placing fluorine atoms at positions susceptible to metabolic oxidation by cytochrome P450 enzymes, the metabolic stability of the molecule can be significantly increased. This leads to a longer half-life and improved pharmacokinetic profile of the final drug. However, it is important to note that para-fluoroaniline moieties can sometimes be susceptible to metabolic defluorination, a factor that must be considered during drug development.[1]

-

Conformational Control: The presence of fluorine can influence the preferred conformation of the molecule, which can be critical for optimal binding to a biological target.

The Role of the 4-(Methylsulfonyl) Group

The methylsulfonyl (-SO₂CH₃) group at the para-position to the aniline nitrogen further refines the molecule's properties:

-

Increased Hydrophilicity: In contrast to the lipophilic nature of fluorine, the sulfonyl group is polar and can increase the aqueous solubility of the molecule. This balance of lipophilic and hydrophilic properties is often essential for achieving good "drug-like" characteristics.

-

Metabolic Resistance: The methylsulfonyl group is generally resistant to metabolic degradation, further contributing to the overall metabolic stability of compounds derived from this scaffold.[2]

-